molecular formula C19H19N3OS B235319 N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide

Numéro de catalogue B235319
Poids moléculaire: 337.4 g/mol
Clé InChI: UJKCSPAAQYZTFI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide (MBX-8025) is a novel compound that has been of significant interest in scientific research. It is a synthetic compound that was developed as a potential treatment for metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease. The compound has been shown to possess promising pharmacological properties that make it a potential candidate for further development and investigation.

Mécanisme D'action

The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide is not fully understood, but it is believed to involve the activation of a nuclear receptor called peroxisome proliferator-activated receptor alpha (PPARα). PPARα plays a key role in the regulation of lipid and glucose metabolism, and its activation by N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis.
Biochemical and Physiological Effects
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce plasma triglyceride and cholesterol levels, as well as liver fat accumulation. It has also been shown to improve insulin sensitivity and glucose tolerance. These effects are thought to be mediated by the activation of PPARα and the subsequent regulation of genes involved in lipid and glucose metabolism.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide for lab experiments is that it has been extensively studied in preclinical models and has shown promising results in terms of its lipid-lowering and metabolic effects. However, one limitation is that the compound has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet fully understood.

Orientations Futures

There are several future directions for research on N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide. One area of interest is the potential use of the compound in the treatment of non-alcoholic fatty liver disease, a condition that is becoming increasingly prevalent worldwide. Another area of interest is the potential use of the compound in combination with other lipid-lowering agents to achieve synergistic effects. Finally, further research is needed to fully understand the safety and efficacy of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide in humans, which will require clinical trials to be conducted.

Méthodes De Synthèse

The synthesis of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide involves a multi-step process that begins with the preparation of 5-methyl-2,1,3-benzothiadiazol-4-amine. The amine is then reacted with 1-phenylcyclopentanecarboxylic acid to form the corresponding amide. The final step involves the introduction of a cyano group to the benzothiadiazole ring, which is accomplished through a reaction with acetyl cyanide. The resulting compound is N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide.

Applications De Recherche Scientifique

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to possess potent lipid-lowering effects, which make it a potential treatment for dyslipidemia and other metabolic disorders. In addition, the compound has been shown to reduce liver fat accumulation and improve insulin sensitivity, making it a promising candidate for the treatment of non-alcoholic fatty liver disease.

Propriétés

Nom du produit

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide

Formule moléculaire

C19H19N3OS

Poids moléculaire

337.4 g/mol

Nom IUPAC

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C19H19N3OS/c1-13-9-10-15-17(22-24-21-15)16(13)20-18(23)19(11-5-6-12-19)14-7-3-2-4-8-14/h2-4,7-10H,5-6,11-12H2,1H3,(H,20,23)

Clé InChI

UJKCSPAAQYZTFI-UHFFFAOYSA-N

SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C3(CCCC3)C4=CC=CC=C4

SMILES canonique

CC1=C(C2=NSN=C2C=C1)NC(=O)C3(CCCC3)C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.